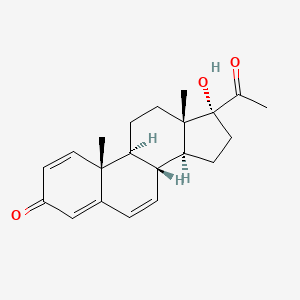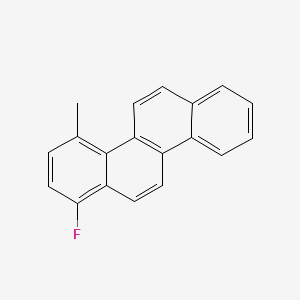
1-Fluoro-4-methylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-methylchrysene is a fluorinated polycyclic aromatic hydrocarbon It is a derivative of chrysene, where a fluorine atom is substituted at the first position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylchrysene can be synthesized through various methods. One common approach involves the fluorination of 4-methylchrysene using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium . The reaction typically proceeds under mild conditions, yielding the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-methylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted quinones.
Reduction: Reduction reactions can convert it to fluoro-substituted dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Fluoro-substituted quinones.
Reduction: Fluoro-substituted dihydro derivatives.
Substitution: Various fluoro-substituted aromatic compounds.
Applications De Recherche Scientifique
1-Fluoro-4-methylchrysene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is used in studies to understand the effects of fluorinated polycyclic aromatic hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials with specific fluorinated properties.
Mécanisme D'action
The mechanism by which 1-fluoro-4-methylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 1-Fluoro-2-methylchrysene
- 1-Fluoro-3-methylchrysene
- 1-Fluoro-5-methylchrysene
Comparison: 1-Fluoro-4-methylchrysene is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
61738-08-7 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-fluoro-4-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-6-11-18(20)17-10-9-15-14-5-3-2-4-13(14)7-8-16(15)19(12)17/h2-11H,1H3 |
Clé InChI |
XNAKJMFAMGFTJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C=CC2=C(C=C1)F)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


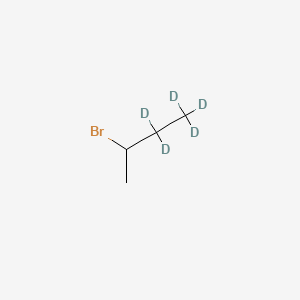
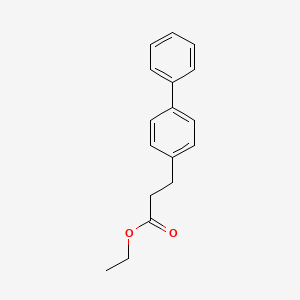
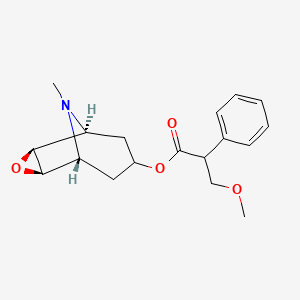
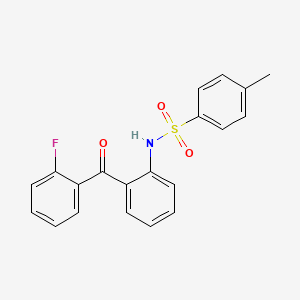
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
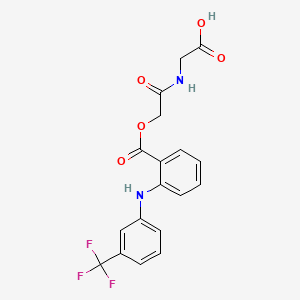


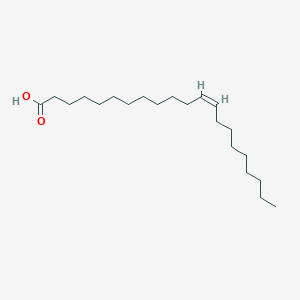
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
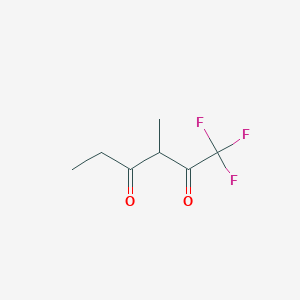
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
